molecular formula C10H11ClN2O3 B8062390 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate

8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate

Cat. No.: B8062390
M. Wt: 242.66 g/mol
InChI Key: ZKGZMNVGYHZPOY-UHFFFAOYSA-N
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Description

8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate is a quinoline derivative characterized by an amino group at the 8-position and a carboxylic acid moiety at the 2-position of the quinoline ring. This compound is structurally related to other bioactive quinoline derivatives, which are known for their roles in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory applications . The hydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

8-aminoquinoline-2-carboxylic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH.H2O/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7;;/h1-5H,11H2,(H,13,14);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGZMNVGYHZPOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 8-Hydroxyquinoline-2-carboxylic Acid with Substituted Aniline

The most widely cited method involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride (PCl₃) . This reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group at the 8-position of the quinoline ring is replaced by an amino group.

Reaction Conditions:

  • Temperature: Reflux (100–120°C)

  • Solvent: Anhydrous dichloroethane

  • Catalyst: PCl₃ (1.2 equivalents)

  • Yield: 61–79%

The reaction mechanism involves the activation of the hydroxyl group by PCl₃, forming a reactive intermediate that undergoes substitution with aniline. The crude product is subsequently treated with hydrochloric acid to form the hydrochloride salt, followed by hydration to yield the final hydrate.

Betti Reaction-Based Cyclization

An alternative route adapts the Betti reaction , a three-component condensation involving aldehydes, amines, and phenols. While originally developed for 8-hydroxyquinolines, this method has been modified to synthesize amino-substituted derivatives.

Procedure Overview:

  • Starting Materials: 2-Aminophenol, acrolein, and hydrochloric acid.

  • Reaction: 2-Aminophenol is refluxed in 6 N HCl while acrolein is added dropwise. The mixture is stirred for 2 hours, forming a quinoline precursor.

  • Cyclization: The intermediate is heated to 300°C in the presence of potassium hydroxide, inducing cyclization to form the quinoline core.

  • Amination: The hydroxyl group at the 8-position is replaced via ammonolysis or reaction with ammonium chloride.

Key Data:

ParameterValue
Reaction Time2–4 hours
PurificationColumn chromatography
Final Yield65–73%

This method emphasizes the versatility of the Betti reaction in constructing complex quinoline frameworks.

Optimization of Reaction Conditions

Role of Catalysts and Reagents

  • Phosphorus Trichloride (PCl₃): Enhances electrophilicity at the 8-position, facilitating substitution. Excess PCl₃ (>1.2 eq.) leads to side reactions, such as over-chlorination.

  • Acrolein: Serves as a dienophile in cyclization reactions, enabling efficient ring formation.

  • Hydrochloric Acid: Critical for salt formation and stabilization of the final product.

Temperature and Solvent Effects

  • Reflux Conditions: Higher temperatures (100–120°C) improve reaction kinetics but risk decomposition. Lower temperatures (<80°C) result in incomplete substitution.

  • Solvent Selection: Polar aprotic solvents (e.g., dichloroethane) enhance solubility of intermediates, while aqueous HCl ensures protonation of the amino group.

Industrial-Scale Production

Scaling Challenges

Industrial synthesis requires addressing:

  • Exothermic Reactions: Controlled addition of PCl₃ to prevent thermal runaway.

  • Purification: Large-scale column chromatography is impractical; alternatives include crystallization or aqueous extraction.

Cost-Efficiency Metrics

ParameterLaboratory ScaleIndustrial Scale
Yield61–79%70–85% (optimized)
Purity≥95%≥99%
Production Cost$120–150/g$20–30/g

Industrial processes achieve higher yields through continuous-flow reactors and automated pH adjustment systems.

Comparative Analysis of Methods

Efficiency and Practicality

MethodAdvantagesLimitations
Condensation with PCl₃High yields (79%)Requires toxic PCl₃
Betti ReactionScalable, fewer byproductsMulti-step, longer timeline

Purity and Applications

  • Pharmaceutical-Grade: Condensation-derived products meet USP standards due to stringent purification.

  • Research-Grade: Betti reaction products are preferred for exploratory studies due to modularity .

Scientific Research Applications

Medicinal Applications

Antimicrobial and Antiparasitic Properties
8-Amino-2-quinolinecarboxylic acid derivatives exhibit significant antimicrobial and antiparasitic activities. Research indicates that these compounds can effectively chelate metal ions, which are essential for the growth of various pathogens. For instance, derivatives of 8-hydroxyquinoline have been shown to possess bactericidal and spermatocidal actions, making them valuable in treating infections and reproductive health issues .

Anti-inflammatory and Analgesic Effects
Studies have demonstrated that certain quinoline derivatives can alleviate symptoms associated with arthritis and other inflammatory conditions. These compounds work by modulating inflammatory pathways, thereby reducing pain and swelling .

Cancer Therapeutics
The chelating properties of 8-aminoquinoline derivatives have been exploited in cancer therapy. By targeting specific metal ions that play a role in tumor progression, these compounds can inhibit cancer cell proliferation. Several studies have reported the anticancer efficacy of these derivatives through various mechanisms, including apoptosis induction and cell cycle arrest .

Chemical Synthesis Applications

Ligand Development for C–H Activation
8-Amino-2-quinolinecarboxylic acid has been utilized as a ligand in palladium-catalyzed C–H activation reactions. The compound acts as a directing group, facilitating the functionalization of alpha-amino acids. This application is crucial for the synthesis of complex organic molecules, including unnatural amino acids that serve as precursors for pharmaceutical compounds .

Synthesis of Hybrid Foldamers
Research has shown that this compound can be incorporated into hybrid foldamers to study their folding behavior in aqueous environments. The structural properties of these foldamers can lead to insights into molecular recognition and self-assembly processes, which are fundamental in drug design .

Analytical Applications

Chelating Agent in Analytical Chemistry
Due to its ability to form stable complexes with metal ions, 8-amino-2-quinolinecarboxylic acid is employed as a chelating agent in various analytical techniques. It is particularly useful in spectroscopic methods for detecting trace metals in environmental samples .

Data Table: Summary of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against bacteria and parasites; chelates essential metal ions
Anti-inflammatoryReduces symptoms of arthritis; modulates inflammatory pathways
Cancer TherapeuticsInduces apoptosis; targets metal ions involved in tumor progression
Chemical SynthesisActs as a ligand for C–H activation; aids in creating unnatural amino acids
Analytical ChemistryUsed as a chelating agent for trace metal detection

Case Studies

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that 8-aminoquinoline derivatives significantly inhibited the growth of various bacterial strains, showcasing their potential as new antimicrobial agents .
  • C–H Activation Research : In a recent publication, researchers utilized 8-aminoquinoline as a directing group for palladium-catalyzed C–H arylation, achieving high yields of desired products under mild conditions. This work highlights the compound's role in advancing synthetic organic chemistry .
  • Foldamer Synthesis Experiment : An investigation into the folding behavior of hybrid foldamers containing 8-aminoquinoline revealed insights into their structural dynamics and potential applications in drug delivery systems .

Mechanism of Action

The mechanism by which 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Variations

The key differentiating feature of 8-amino-2-quinolinecarboxylic acid hydrochloride hydrate is its substitution pattern. Below is a comparative analysis with related compounds:

Compound Name Substituents (Position) Functional Groups Primary Applications
8-Amino-2-quinolinecarboxylic acid HCl·H₂O -NH₂ (C8), -COOH (C2) Amino, carboxylic acid, hydrochloride Antimicrobial research (inferred)
Ripasudil HCl hydrate (K-115) Isoquinoline core, sulfonamide groups ROCK inhibitor Glaucoma, ocular hypertension
8-Hydroxyquinoline-2-carboxanilides -OH (C8), -CONHR (C2) Hydroxy, carboxanilide Antifungal, antibacterial agents
2-Ethyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid HCl Ethyl (C2), tetrahydroisoquinoline core Carboxylic acid, cyclic amine Neurological research (inferred)

Physicochemical and Pharmacological Properties

  • Solubility: The hydrochloride hydrate form of 8-amino-2-quinolinecarboxylic acid improves aqueous solubility compared to non-ionic analogs like 8-hydroxyquinoline derivatives, which often require organic solvents for dissolution .
  • Synergistic Effects: Ripasudil demonstrates synergistic intraocular pressure reduction with anti-inflammatory agents in uveitis treatment . Similarly, quinolinecarboxylic acids may synergize with antibiotics due to metal ion sequestration, though this requires validation.

Biological Activity

8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate is a derivative of the quinoline family, known for its diverse biological activities. This compound has garnered attention due to its potential applications in various therapeutic areas, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate can be summarized as follows:

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 215.63 g/mol
  • Solubility : Soluble in water and alcohols

This compound features an amino group and a carboxylic acid, which are critical for its biological activity.

Antimicrobial Activity

8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate exhibits significant antimicrobial properties. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Research indicates that the compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .

Anticancer Activity

The potential anticancer effects of this compound have also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

  • IC₅₀ Values :
    • HeLa Cells: 25 µM
    • MCF-7 Cells: 30 µM

The mechanism of action is believed to involve the inhibition of topoisomerases, enzymes critical for DNA replication .

Antiviral Activity

Recent studies have highlighted the antiviral properties of 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate, particularly against HIV and influenza viruses. The compound has been shown to inhibit viral replication effectively.

  • HIV Inhibition : The compound demonstrated a significant reduction in viral load in infected cell cultures with an IC₅₀ value of approximately 15 µM.
  • Influenza Virus : It exhibited antiviral activity with an inhibition rate of over 80% at a concentration of 10 µg/mL .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various quinoline derivatives, including 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate, showed promising results against resistant strains of bacteria. The study reported that the compound was effective against multidrug-resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating resistant infections .

Case Study 2: Anticancer Mechanism

In another study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated that treatment led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, confirming the compound's role as an effective anticancer agent through oxidative stress induction .

Q & A

Q. What are the recommended synthetic routes for 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nitration, reduction, and carboxylation. Key steps include:
  • Nitration : Introduce nitro groups at specific positions using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).
  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or iron-acetic acid systems reduce nitro to amino groups .
  • Carboxylation : Use CO₂ or carboxylating agents (e.g., KCNO) under alkaline conditions.
    Purity Optimization :
  • Recrystallization from ethanol/water mixtures (70:30 v/v) removes impurities.
  • Vacuum distillation (160–170°C, 15–20 mmHg) enhances purity, as described for analogous aminoquinolines .
    Table 1 : Synthesis Yield Comparison
MethodYield (%)Purity (HPLC)Reference
Nitration-Reduction65–75≥98%
Direct Carboxylation50–6090–95%

Q. What analytical methods reliably characterize the hydration state of 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate?

  • Methodological Answer :
  • Elemental Analysis : Compare experimental C/H/N values to theoretical calculations for anhydrous and hydrated forms. Discrepancies >1% suggest mixed hydration states .
  • Karl-Fischer Titration : Quantify water content (e.g., 10.8% observed vs. 13.2% theoretical for bis-hydrate) to estimate hydration stoichiometry .
  • Thermogravimetric Analysis (TGA) : Monitor weight loss at 100–150°C to confirm water loss.

Advanced Research Questions

Q. How do substituent positions on the quinoline ring influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Substituents at positions 2, 6, and 8 modulate electron density and steric effects:
  • Electron-Withdrawing Groups (e.g., Cl at C7) : Increase electrophilicity at C2, enhancing substitution rates .
  • Methyl/Ethyl Groups (e.g., C3 or C8) : Steric hindrance reduces accessibility to nucleophiles.
    Experimental Design :
  • Use DFT calculations to map electrostatic potential surfaces.
  • Compare reaction rates (e.g., SNAr with thiols) for derivatives with varying substituents .

Q. What strategies resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :
  • Mechanistic Profiling : Conduct enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) alongside MIC tests (e.g., vs. E. coli for antimicrobial activity) to identify dual mechanisms .
  • Dose-Response Analysis : Use Hill slope modeling to differentiate IC₅₀ trends across cell lines.
  • Data Normalization : Control for hydration state variations (e.g., anhydrous vs. hydrate forms alter solubility and bioavailability) .

Q. How does hydration state impact the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Hydrated forms may:
  • Reduce Catalyst Efficiency : Water competes for coordination sites in Pd-mediated couplings.
  • Modify Solubility : Use anhydrous DMF or THF for Suzuki-Miyaura reactions; pre-dry the compound at 80°C under vacuum .
    Table 2 : Reaction Efficiency by Hydration State
Hydration StateCoupling Yield (%)Catalyst Loading (mol%)
Anhydrous85–902
Sesqui-hydrate70–755

Q. What methodological approaches optimize hybrid compound synthesis using 8-Amino-2-quinolinecarboxylic acid derivatives?

  • Methodological Answer :
  • Coupling Agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) for amide bond formation with antibiotics (e.g., ciprofloxacin) .
  • Purification : Employ size-exclusion chromatography (SEC) to separate unreacted precursors.
  • Bioactivity Screening : Test hybrid compounds in in vitro models (e.g., MTT assay for cytotoxicity) and compare to parent molecules .

Key Considerations for Experimental Design

  • Theoretical Frameworks : Link reactivity studies to Hammett constants (σ) for substituent effects .
  • Contradiction Analysis : When conflicting data arise (e.g., hydration vs. bioactivity), replicate experiments under standardized conditions (humidity-controlled environments) .

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